2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid is a synthetic molecule widely used in scientific research for its potential therapeutic applications. This compound has garnered attention due to its unique structure and diverse biological activities.
Preparation Methods
The synthesis of 2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid involves several steps:
Reaction of 2-bromo-3-nitrobenzoic acid with methylamine: This step forms an intermediate compound.
Reduction with sodium borohydride: The intermediate is then reduced to form another intermediate.
Acylation with 3-oxopropyl bromide: The final product is obtained after this step and purified by column chromatography.
Chemical Reactions Analysis
2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the activity of certain enzymes involved in cell growth and inflammation.
Medicine: It induces apoptosis in cancer cells, making it a candidate for anticancer research.
Industry: Its stability and ease of production make it suitable for various industrial applications.
Mechanism of Action
The exact mechanism of action of 2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid is not fully understood. it is suggested that the compound works by:
Inhibiting enzyme activity: It inhibits enzymes involved in cell growth and inflammation, such as COX-2.
Inducing apoptosis: It triggers programmed cell death in cancer cells.
Antioxidant properties: It helps protect cells from damage by neutralizing free radicals.
Comparison with Similar Compounds
2-[3-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid is unique due to its specific structure and biological activities. Similar compounds include:
Indole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Pyrazole derivatives: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[3-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18(10-12-9-17-19(2)11-12)15(20)8-7-13-5-3-4-6-14(13)16(21)22/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUIBSZJYZOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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